molecular formula C14H19N3O4S B7069539 N-[2-oxo-2-(3-oxo-4-phenylpiperazin-1-yl)ethyl]ethanesulfonamide

N-[2-oxo-2-(3-oxo-4-phenylpiperazin-1-yl)ethyl]ethanesulfonamide

Cat. No.: B7069539
M. Wt: 325.39 g/mol
InChI Key: LGTORRXLKSUVLA-UHFFFAOYSA-N
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Description

N-[2-oxo-2-(3-oxo-4-phenylpiperazin-1-yl)ethyl]ethanesulfonamide is a complex organic compound featuring a piperazine ring substituted with a phenyl group and an ethanesulfonamide moiety

Properties

IUPAC Name

N-[2-oxo-2-(3-oxo-4-phenylpiperazin-1-yl)ethyl]ethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O4S/c1-2-22(20,21)15-10-13(18)16-8-9-17(14(19)11-16)12-6-4-3-5-7-12/h3-7,15H,2,8-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGTORRXLKSUVLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NCC(=O)N1CCN(C(=O)C1)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-oxo-2-(3-oxo-4-phenylpiperazin-1-yl)ethyl]ethanesulfonamide typically involves multiple steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Phenyl Substitution: The phenyl group is introduced via a nucleophilic aromatic substitution reaction, where a halogenated benzene derivative reacts with the piperazine ring.

    Attachment of the Ethanesulfonamide Moiety: The ethanesulfonamide group is attached through a reaction between ethanesulfonyl chloride and the piperazine derivative in the presence of a base such as triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale batch reactors with precise control over temperature, pressure, and pH to ensure high yield and purity. Continuous flow reactors might also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: The ethanesulfonamide moiety can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: N-oxides of the piperazine ring.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Various substituted ethanesulfonamide derivatives depending on the nucleophile used.

Scientific Research Applications

N-[2-oxo-2-(3-oxo-4-phenylpiperazin-1-yl)ethyl]ethanesulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its ability to interact with various biological targets.

    Biological Studies: The compound is used in studies exploring its effects on cellular processes and its potential as an enzyme inhibitor.

    Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules with industrial relevance.

Mechanism of Action

The mechanism by which N-[2-oxo-2-(3-oxo-4-phenylpiperazin-1-yl)ethyl]ethanesulfonamide exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring and the phenyl group are crucial for binding to these targets, while the ethanesulfonamide moiety enhances solubility and bioavailability. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function.

Comparison with Similar Compounds

Similar Compounds

    N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]methanesulfonamide: Similar structure but with a methanesulfonamide group instead of ethanesulfonamide.

    N-[2-oxo-2-(3-oxo-4-methylpiperazin-1-yl)ethyl]ethanesulfonamide: Similar structure with a methyl group on the piperazine ring.

Uniqueness

N-[2-oxo-2-(3-oxo-4-phenylpiperazin-1-yl)ethyl]ethanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the phenyl group and the ethanesulfonamide moiety allows for versatile interactions with biological targets, making it a valuable compound for drug development and other applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

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